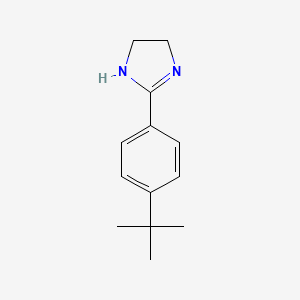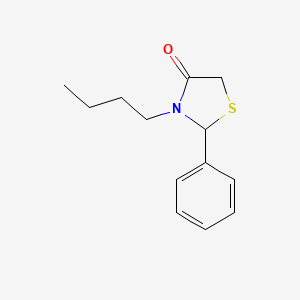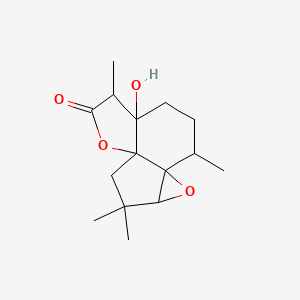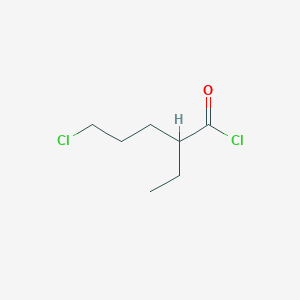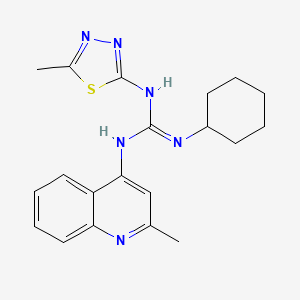
N-Cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine is a complex organic compound that belongs to the class of guanidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a quinoline moiety, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methyl-4-quinoline and 5-methyl-1,3,4-thiadiazole. These intermediates are then reacted with cyclohexylamine and other reagents under specific conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine can be compared with other guanidine derivatives, such as:
- N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)guanidine
- N-Cyclohexyl-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine
Uniqueness
The uniqueness of N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine lies in its combined structural features, which may confer specific chemical and biological properties not observed in other similar compounds.
Properties
CAS No. |
71079-29-3 |
|---|---|
Molecular Formula |
C20H24N6S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C20H24N6S/c1-13-12-18(16-10-6-7-11-17(16)21-13)23-19(22-15-8-4-3-5-9-15)24-20-26-25-14(2)27-20/h6-7,10-12,15H,3-5,8-9H2,1-2H3,(H2,21,22,23,24,26) |
InChI Key |
YSUFVRRAEPPLNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NN=C(S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


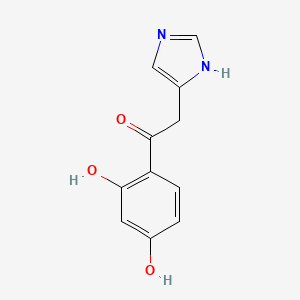
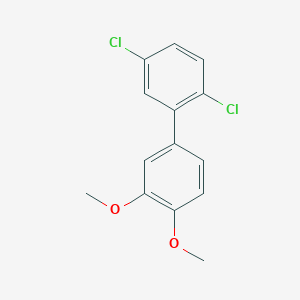
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
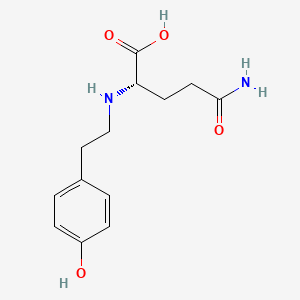

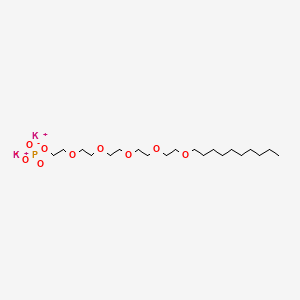
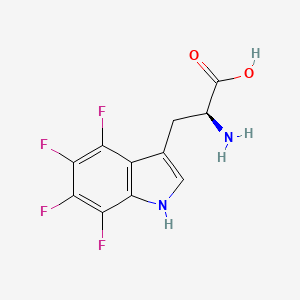
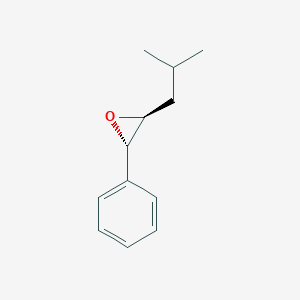
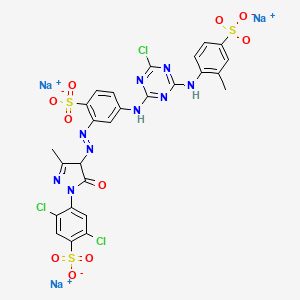
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)
